molecular formula C20H22N2O4 B15292898 N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester

N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester

Cat. No.: B15292898
M. Wt: 354.4 g/mol
InChI Key: HPTZHPRLRGYHCS-MSOLQXFVSA-N
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Description

N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a phenyl group, and a carbamic acid ester moiety. Its unique configuration makes it a subject of interest in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

    Formation of the Carbamic Acid Ester: The carbamic acid ester moiety is formed by reacting the intermediate with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester moiety can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates or esters.

Scientific Research Applications

N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2R)-2-Hydroxy-3-(phenylmethyl)propyl]-3-(2-oxo-1-pyrrolidinyl)-5-(propyloxy)benzamide
  • 1-Ethyl-N-[(1S,2R)-2-hydroxy-3-(3-methyloxyphenyl)methylamino]-1-phenylmethylpropyl]-4-(2-oxo-1-pyrrolidinyl)-1H-indole-6-carboxamide

Uniqueness

N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester stands out due to its specific structural features, such as the combination of a pyrrolidine ring and a phenyl group, which confer unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

benzyl N-[(1S)-2-[(3R)-3-hydroxypyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate

InChI

InChI=1S/C20H22N2O4/c23-17-11-12-22(13-17)19(24)18(16-9-5-2-6-10-16)21-20(25)26-14-15-7-3-1-4-8-15/h1-10,17-18,23H,11-14H2,(H,21,25)/t17-,18+/m1/s1

InChI Key

HPTZHPRLRGYHCS-MSOLQXFVSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)[C@H](C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CC1O)C(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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